7-methoxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one 7-methoxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Brand Name: Vulcanchem
CAS No.: 6156-10-1
VCID: VC10311775
InChI: InChI=1S/C14H14O3/c1-8-12(16-2)7-6-10-9-4-3-5-11(9)14(15)17-13(8)10/h6-7H,3-5H2,1-2H3
SMILES: CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol

7-methoxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

CAS No.: 6156-10-1

Cat. No.: VC10311775

Molecular Formula: C14H14O3

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

7-methoxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one - 6156-10-1

Specification

CAS No. 6156-10-1
Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
IUPAC Name 7-methoxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Standard InChI InChI=1S/C14H14O3/c1-8-12(16-2)7-6-10-9-4-3-5-11(9)14(15)17-13(8)10/h6-7H,3-5H2,1-2H3
Standard InChI Key YGXDFJQPDFEATJ-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC
Canonical SMILES CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC

Introduction

7-Methoxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is a heterocyclic compound belonging to the chromene family. Chromenes are known for their diverse biological activities, including anticancer, antifungal, and antihistaminic properties. This compound is of interest for its structural features and potential pharmacological applications.

Structural Features

The compound features a chromene core fused with a cyclopentane ring, along with a methoxy (-OCH3) group at position 7 and a methyl (-CH3) group at position 6. These substitutions contribute to its physicochemical and biological properties.

3D Conformer

The spatial arrangement of the substituents impacts its binding affinity in biological systems.

Synthesis

Although specific synthesis pathways for this compound are not detailed in the provided results, general methods for chromene derivatives involve condensation reactions between phenolic compounds and cyclic ketones under acidic or basic conditions. This approach can be modified to introduce the methoxy and methyl groups at desired positions.

Biological Activities

Chromene derivatives are widely studied for their pharmacological potential. While specific data on 7-methoxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is limited, related compounds exhibit:

  • Anticancer Activity: Chromenes are known to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells .

  • Antifungal Properties: They interfere with fungal cytochrome enzymes, disrupting cell growth .

  • Antihistaminic Effects: Chromone-based structures stabilize mast cells and block histamine receptors, offering therapeutic potential in allergic conditions .

Applications

The compound's structural similarity to other bioactive chromenes suggests potential applications in:

  • Drug Development: As a scaffold for designing anticancer or antifungal agents.

  • Pharmacological Research: Studying structure-activity relationships (SARs) of chromene derivatives.

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